(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 897617-14-0
VCID: VC6255177
InChI: InChI=1S/C19H15N3O3S2/c1-11-3-6-14-16(7-11)27-19(22(14)9-17(23)25-2)21-18(24)12-4-5-13-15(8-12)26-10-20-13/h3-8,10H,9H2,1-2H3
SMILES: CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC(=O)OC
Molecular Formula: C19H15N3O3S2
Molecular Weight: 397.47

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 897617-14-0

Cat. No.: VC6255177

Molecular Formula: C19H15N3O3S2

Molecular Weight: 397.47

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate - 897617-14-0

Specification

CAS No. 897617-14-0
Molecular Formula C19H15N3O3S2
Molecular Weight 397.47
IUPAC Name methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C19H15N3O3S2/c1-11-3-6-14-16(7-11)27-19(22(14)9-17(23)25-2)21-18(24)12-4-5-13-15(8-12)26-10-20-13/h3-8,10H,9H2,1-2H3
Standard InChI Key ZRWXFDFFOYXGGV-VZCXRCSSSA-N
SMILES CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC(=O)OC

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the benzothiazole class, featuring two fused aromatic systems: a benzene ring and a thiazole ring (a five-membered ring containing nitrogen and sulfur). The Z-configuration denotes the spatial arrangement of the imino group (–N=C–) relative to the methyl ester moiety. Key structural elements include:

  • Benzo[d]thiazole-6-carbonyl group: A carbonyl-linked benzo[d]thiazole substituent at position 6, contributing to electron-withdrawing effects and planar rigidity.

  • 6-Methylbenzo[d]thiazol-3(2H)-yl core: A methyl group at position 6 of the benzo[d]thiazole ring, which enhances hydrophobicity and steric bulk .

  • Methyl acetate side chain: A methyl ester (–COOCH₃) at position 2, influencing solubility and metabolic stability.

The IUPAC name, methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate, systematically describes its connectivity and functional groups.

Synthetic Pathways and Reaction Mechanisms

While no explicit synthesis of the 6-methyl variant is documented, analogous protocols for benzothiazole derivatives suggest viable routes:

Cyclocondensation of Thiourea Derivatives

Reaction of 2-bromo-6-methylcyclohexane-1,3-dione with thiourea in ethanol under reflux yields the 5,6-dihydrobenzo[d]thiazole intermediate . Subsequent oxidation or functionalization introduces the imino and ester groups.

Spectroscopic and Computational Data

Spectral Signatures

  • IR Spectroscopy: Peaks at ~1688 cm⁻¹ (C=O stretch), ~2220 cm⁻¹ (C≡N in related analogs), and ~1562 cm⁻¹ (C=C vinyl bonding) .

  • ¹H-NMR: Key signals include δ 2.36–2.65 ppm (methylene protons), δ 3.70–3.85 ppm (methoxy group), and aromatic protons at δ 6.8–8.5 ppm .

  • ¹³C-NMR: Carbonyl carbons at δ 167–172 ppm, thiazole carbons at δ 116–138 ppm, and methyl groups at δ 20–25 ppm .

Molecular Properties

  • Molecular Formula: C₁₉H₁₅N₃O₃S₂ (calculated based on analogs ).

  • Molecular Weight: ~413.47 g/mol.

  • Solubility: Predicted low aqueous solubility due to aromatic and ester groups; soluble in DMF or DMSO.

Biological Activities and Structure-Activity Relationships (SAR)

Benzothiazoles exhibit broad bioactivity, modulated by substituents:

Anti-Proliferative Effects

Dihydrobenzo[d]thiazoles inhibit cancer cell proliferation by interfering with microtubule assembly or DNA replication . The 6-methyl group may enhance membrane permeability, while the imino linkage facilitates hydrogen bonding with biological targets.

Antimicrobial Properties

Thiazole derivatives disrupt microbial cell walls via interactions with penicillin-binding proteins. The methyl ester group improves pharmacokinetic profiles by resisting hydrolysis .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods for introducing the 6-methyl group without side reactions.

  • In Silico Studies: Perform molecular docking to predict binding affinities for kinases or proteases.

  • In Vivo Testing: Evaluate toxicity and efficacy in animal models of cancer or infection.

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